Chemoselective Cross-Coupling: Triflate vs. Bromide Site Differentiation
The presence of both bromide and triflate leaving groups in 4-bromophenyl triflate allows for catalyst-controlled chemoselectivity. Using PdCl2(dppp) (5 mol%), phenylmagnesium bromide couples selectively at the triflate site, yielding 4-bromobiphenyl in 97% yield, leaving the bromide untouched for subsequent reactions [1]. In contrast, using PdCl2(meo-mop)2 directs the coupling to the bromide site, yielding 4-biphenyl triflate [1]. This demonstrates that 4-bromophenylmagnesium bromide, when generated in situ, can be used to build a 4-bromophenyl moiety that retains a reactive bromide handle for orthogonal functionalization, a capability not available with simple phenylmagnesium bromide.
| Evidence Dimension | Yield of 4-bromobiphenyl from selective triflate substitution |
|---|---|
| Target Compound Data | 97% yield (using PdCl2(dppp) catalyst) |
| Comparator Or Baseline | Phenylmagnesium bromide (as the coupling partner) |
| Quantified Difference | Target compound retains a bromide for further elaboration; comparator lacks this handle. |
| Conditions | Reaction of 4-bromophenyl triflate with phenylmagnesium bromide, 5 mol% PdCl2(dppp) |
Why This Matters
Enables the design of sequential, site-selective coupling strategies that are not possible with unfunctionalized Grignard reagents, critical for complex molecule construction.
- [1] Kamikawa, T., & Hayashi, T. (1997). Control of reactive site in palladium-catalyzed Grignard cross-coupling of arenes containing both bromide and triflate. Tetrahedron Letters, 38(40), 7087-7090. View Source
